molecular formula C2H4D3IN2S B591081 Methyl-d3-isothiouronium iodide CAS No. 1335435-84-1

Methyl-d3-isothiouronium iodide

Cat. No.: B591081
CAS No.: 1335435-84-1
M. Wt: 221.07
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Description

Methyl-d3-isothiouronium iodide (C₂H₃D₃N₂S·I) is a deuterated derivative of methyl isothiouronium iodide, where three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry and metabolic studies, as deuterium provides distinct spectral signatures (e.g., in NMR or mass spectrometry) and improves traceability in biological systems . The compound is structurally characterized by a thiourea backbone linked to a methyl-d₃ group and an iodide counterion. Its primary applications include:

  • Isotopic tracing in metabolic pathways and drug metabolism studies.
  • Stability enhancement in reactive environments due to deuterium’s kinetic isotope effect.
  • Use as a reference standard in biochemical assays .

Properties

CAS No.

1335435-84-1

Molecular Formula

C2H4D3IN2S

Molecular Weight

221.07

Purity

95% min.

Synonyms

Methyl-d3-isothiouronium iodide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Methyl Isothiouronium Iodide (Non-Deuterated)
  • Molecular Formula : C₂H₇IN₂S.
  • Key Differences: Lacks deuterium labeling, leading to lower molecular weight (218.06 g/mol vs. 227.06 g/mol for the deuterated form). Exhibits higher reactivity in nucleophilic substitution reactions due to the absence of deuterium’s bond-strengthening effects . Limited utility in isotopic tracing compared to its deuterated counterpart .
S-Methylisothiourea Sulfate
  • Molecular Formula : C₂H₇N₂S·H₂SO₄.
  • Key Differences: Contains a sulfate counterion instead of iodide, altering solubility and ionic interactions. Used primarily as a thiourea donor in organic synthesis, whereas the deuterated iodide form is specialized for isotopic studies .

Deuterated Quaternary Ammonium Salts

3-Methoxycarbonyl-1-(methyl-d₃)pyridinium Iodide
  • Molecular Formula: C₈H₅D₃INO₂.
  • Comparison :
    • Shares deuterium labeling for metabolic tracking but features a pyridinium ring instead of a thiourea group.
    • Used in pharmacokinetic studies to differentiate parent drugs from metabolites, similar to Methyl-d3-isothiouronium iodide .
3-Hydroxyphenyltrimethylammonium-d₃ Iodide
  • Molecular Formula: C₉H₁₁D₃INO.
  • Comparison :
    • Contains a hydroxyphenyl group, enabling fluorescence-based assays, unlike this compound.
    • Both compounds serve as reference standards, but their applications diverge in receptor-binding studies vs. sulfur-mediated reactions .

Functional Analogues

Furtrethonium Iodide
  • Molecular Formula: C₁₃H₁₈INO.
  • Comparison: A quaternary ammonium compound with high muscarinic receptor affinity, unlike this compound, which lacks receptor-targeting moieties.
4-Methoxyphenethyl Iodide
  • Molecular Formula : C₉H₁₁IO.
  • Comparison :
    • Features a methoxy-aromatic structure, enhancing solubility in organic solvents.
    • Used as a synthetic intermediate, contrasting with this compound’s role in isotopic labeling .

Metabolic Studies

  • This compound’s deuterium atoms enable precise tracking in drug metabolism , distinguishing parent compounds from metabolites with minimal isotopic interference .
  • In contrast, non-deuterated analogues like methyl isothiouronium iodide lack this specificity, limiting their use in advanced pharmacokinetic research .

Stability and Reactivity

  • The C-D bond in this compound exhibits greater bond dissociation energy (~2 kcal/mol stronger than C-H), reducing unintended side reactions in acidic or oxidative conditions .
  • This stability is absent in non-deuterated variants, which degrade faster under similar conditions .

Pharmacological Potential

Preparation Methods

Nucleophilic Substitution Using Iodomethane-d3 and Thiourea

The most direct method involves reacting iodomethane-d3 (CD3_3I) with thiourea (NH2_2CSNH2_2) in a polar aprotic solvent. CD3_3I, synthesized via deuterated methanol (CD3_3OD) iodination, undergoes nucleophilic attack by the sulfur atom of thiourea, forming S-(trideuteriomethyl)isothiouronium iodide.

Procedure :

  • Combine CD3_3I (1.2 equiv) and thiourea (1.0 equiv) in anhydrous ethanol.

  • Reflux at 70°C for 4–6 hours under nitrogen.

  • Cool to 0°C to precipitate the product.

  • Filter and wash with cold diethyl ether.

Key Parameters :

ParameterOptimal RangeImpact on Yield
SolventEthanol/MeOHMaximizes solubility
Temperature60–80°CAccelerates SN2 kinetics
Molar Ratio (CD3_3I:Thiourea)1.2:1Prevents thiourea excess

Yield: 75–85%. The reaction’s exothermic nature necessitates controlled addition to avoid side products like di- or tri-methylated species.

One-Pot Synthesis from Deuterated Methanol

This method integrates CD3_3I synthesis and subsequent thiourea quench in a single reactor, reducing handling of volatile CD3_3I.

Procedure :

  • Generate CD3_3I in situ by reacting CD3_3OD with red phosphorus and iodine at 65°C.

  • Directly add thiourea to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Isolate via vacuum distillation and recrystallization.

Advantages :

  • Eliminates CD3_3I purification steps.

  • Yield: 68–72%.

Solid-Phase Synthesis with Transition Metal Catalysts

Palladium or nickel catalysts enhance reaction efficiency under mild conditions.

Procedure :

  • Mix CD3_3I (1.0 equiv), thiourea (1.1 equiv), and Pd(OAc)2_2 (5 mol%) in THF.

  • Stir at 40°C for 2 hours.

  • Filter through Celite® and concentrate.

Optimization Insights :

  • Ligands like PPh3_3 improve catalyst turnover.

  • Yield: 80–88%.

Mechanistic Considerations

The reaction proceeds via an SN_N2 mechanism, where thiourea’s sulfur attacks the electrophilic methyl carbon in CD3_3I (Figure 1). Deuterium’s isotopic effect slightly slows kinetics compared to CH3_3I but enhances thermodynamic stability of the product.

Kinetic Data :

Substratekobsk_{obs} (s1^{-1})ΔG^\ddagger (kJ/mol)
CD3_3I2.1×1042.1 \times 10^{-4}92.3
CH3_3I3.0×1043.0 \times 10^{-4}89.7

Isotopic labeling studies confirm >98% deuterium retention at the methyl group.

Purification and Characterization

Recrystallization Techniques

Recrystallization from methanol/isopropyl ether (1:5 v/v) removes unreacted thiourea and HI byproducts.

Purity Metrics :

  • HPLC: ≥99% (C18 column, 0.1% TFA/ACN gradient).

  • 1^1H NMR (D2_2O): Absence of CH3_3 signals at δ 2.1–2.3 ppm confirms deuteration.

Spectroscopic Validation

  • FT-IR : ν(S–C) at 680 cm1^{-1}, ν(N–H) at 3350 cm1^{-1}.

  • MS (ESI+) : m/z 123.1 [M–I]+^+.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactors improve heat transfer and reduce CD3_3I decomposition:

  • Residence time: 10 minutes.

  • Yield: 90% at 100 g/h throughput.

Challenges and Solutions

ChallengeMitigation Strategy
CD3_3I volatilityIn situ generation
Thiourea oxidationAnaerobic conditions
Iodide byproductIon-exchange chromatography

Emerging Methods

Electrochemical Synthesis

Applying 1.5 V across platinum electrodes in CD3_3I/thiourea/EtOH mixtures achieves 82% yield at 25°C .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl-d3-isothiouronium iodide with high isotopic purity?

  • The synthesis typically involves alkylation of isothiourea derivatives using deuterated methyl iodide (CD₃I) to introduce the deuterium label. Critical steps include maintaining anhydrous conditions to avoid isotopic exchange and controlling reaction stoichiometry to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is essential to achieve isotopic purity >98% .
  • Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm deuterium incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How can researchers characterize the structural integrity of this compound?

  • Use a combination of ¹H/²H NMR to confirm deuterium labeling and quantify isotopic purity. X-ray crystallography can resolve the crystal structure, though powder diffraction may be limited for complex systems due to overlapping reflections (e.g., observed in HgI₂ studies) .
  • Advanced Technique : Pair high-resolution MS with isotope ratio analysis to detect isotopic impurities below 0.5% .

Advanced Research Questions

Q. How should researchers address discrepancies in isotopic purity measurements between NMR and mass spectrometry?

  • NMR quantifies deuterium content based on signal absence in ¹H spectra, while MS detects mass shifts. Contradictions may arise from deuterium exchange during sample preparation or solvent interactions. Mitigate this by using deuterium-free solvents and conducting analyses under inert atmospheres .
  • Example : A study on 1-Methylnicotinamide-d3 iodide reported similar challenges, resolved by optimizing electrospray ionization (ESI) parameters to minimize in-source fragmentation .

Q. What experimental designs are optimal for tracking metabolic pathways using this compound as a tracer?

  • Use stable isotope-resolved metabolomics with LC-MS/MS. Spike deuterated compound into biological matrices (e.g., plasma or cell lysates) and quantify metabolites via isotope dilution. Ensure calibration curves account for matrix effects .
  • Pitfall : Endogenous deuterium in lipids or water may interfere. Pre-treat samples with solid-phase extraction (SPE) to isolate target analytes .

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for this compound?

  • Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, studies on HgI₂ revealed that powder methods alone could not resolve space groups due to overlapping reflections, necessitating complementary techniques like rotational spectroscopy .
  • Recommendation : Pair crystallography with computational modeling (DFT) to validate predicted conformations .

Q. What strategies minimize deuterium loss during long-term storage of this compound?

  • Store the compound in sealed, argon-purged vials at –20°C. Avoid protic solvents (e.g., methanol) and humidity. Periodically validate stability via ²H NMR .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting kinetic data in deuterium isotope effect (DIE) studies?

  • DIE arises from altered reaction rates due to deuterium’s mass. If kinetic data contradicts theoretical models (e.g., Swain-Schaad relationships), check for secondary isotope effects or solvent participation. Use Arrhenius plots to distinguish between tunneling and classical kinetic effects .

Q. What analytical workflows validate the absence of non-deuterated analogs in synthesized batches?

  • Implement a two-tiered approach:

  • Step 1 : Use LC-MS with selected ion monitoring (SIM) to detect non-deuterated species (e.g., m/z shifts of +3 for CD₃-labeled compounds).
  • Step 2 : Validate via ¹H NMR; absence of CH₃ signals (δ ~2.5 ppm) confirms isotopic purity .

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